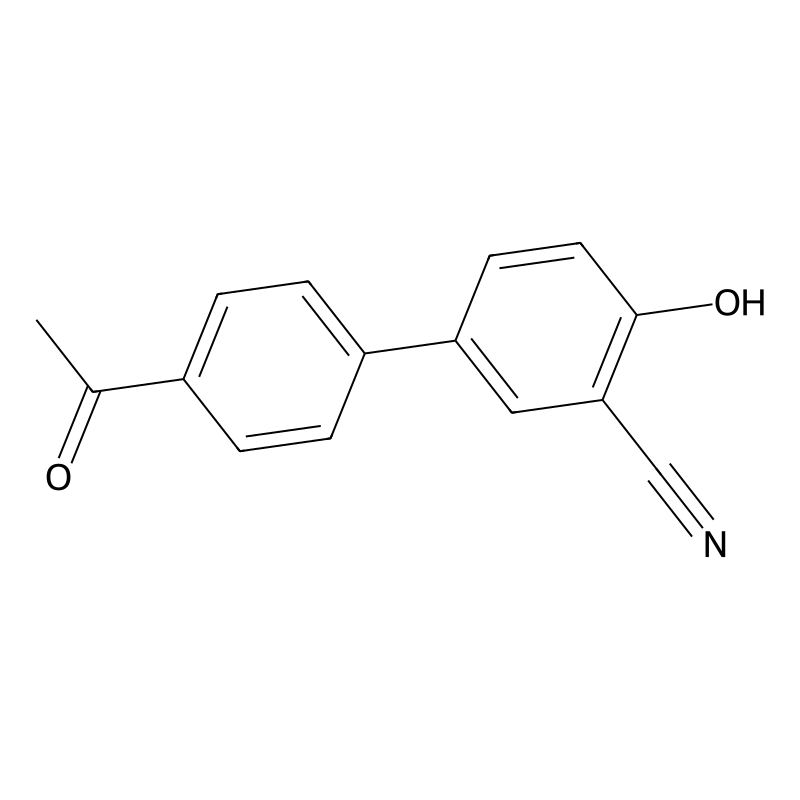

4-(4-Acetylphenyl)-2-cyanophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4-Acetylphenyl)-2-cyanophenol is an organic compound characterized by a phenolic structure with both an acetyl group and a cyanophenol moiety. Its molecular formula is , and it features a complex arrangement of functional groups that contribute to its unique chemical properties. The compound is notable for its potential applications in medicinal chemistry and materials science due to its structural characteristics, which may influence its reactivity and biological activity.

- Substitution Reactions: The presence of the acetyl and cyanophenol groups allows for nucleophilic substitution, where nucleophiles can replace the hydrogen atoms on the aromatic rings.

- Condensation Reactions: This compound can participate in condensation reactions, leading to the formation of larger organic molecules.

- Oxidation and Reduction: The functional groups present allow for redox reactions, which can modify the compound's structure and properties.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) .

Research indicates that 4-(4-Acetylphenyl)-2-cyanophenol exhibits various biological activities, including:

- Antimicrobial Properties: Studies have shown that compounds with similar structures possess antimicrobial effects against various pathogens.

- Antioxidant Activity: The phenolic nature of the compound contributes to its ability to scavenge free radicals, potentially providing protective effects against oxidative stress.

- Potential as a Pharmaceutical Intermediate: Its unique structure may allow it to serve as a precursor for synthesizing more complex pharmaceuticals .

The synthesis of 4-(4-Acetylphenyl)-2-cyanophenol typically involves several steps:

- Starting Materials: The synthesis often begins with readily available precursors such as 4-acetylphenol and 2-cyanophenol.

- Reaction Conditions: The reaction may be carried out under acidic or basic conditions, with careful control of temperature and time to ensure optimal yield.

- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products .

4-(4-Acetylphenyl)-2-cyanophenol has several notable applications:

- Medicinal Chemistry: Due to its biological activity, it is investigated for potential use in drug development.

- Materials Science: The compound can be utilized in the synthesis of polymers or as a building block for advanced materials.

- Analytical Chemistry: It may serve as a reagent in various analytical techniques due to its reactive functional groups .

Interaction studies involving 4-(4-Acetylphenyl)-2-cyanophenol focus on its behavior with biological molecules. Research suggests that it can interact with proteins and enzymes, influencing their activity. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, studies examining its binding affinity to specific receptors or enzymes could provide insights into its pharmacological properties .

Several compounds share structural similarities with 4-(4-Acetylphenyl)-2-cyanophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Acetyl-4-cyanophenol | Contains an acetyl group and cyanophenol moiety | |

| 4-Cyanophenol | A simpler structure with only a cyanophenol group | |

| 4-Acetylphenol | Lacks the cyanide functionality |

Uniqueness

What sets 4-(4-Acetylphenyl)-2-cyanophenol apart from these similar compounds is its combination of both the acetyl and cyanophenolic functionalities. This unique structural feature not only enhances its reactivity but also broadens its potential applications in medicinal chemistry and materials science compared to compounds that possess only one of these functionalities .